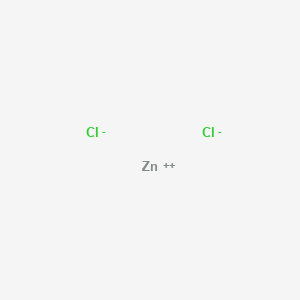
Zinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc chloride is an inorganic chemical compound with the formula ZnCl₂. It appears as a white crystalline solid and is highly soluble in water. This compound is known for its versatility and finds applications in various industries, including textile processing, metallurgical fluxes, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc chloride can be synthesized through several methods. One common method involves the direct combination of zinc metal with chlorine gas: [ \text{Zn (s) + Cl₂ (g) → ZnCl₂ (s)} ] Another method involves the reaction of zinc with hydrochloric acid: [ \text{Zn (s) + 2HCl (aq) → ZnCl₂ (s) + H₂ (g)} ] For industrial production, this compound is often prepared by treating zinc oxide or zinc sulfide with hydrochloric acid .
Types of Reactions:
Oxidation and Reduction: this compound does not undergo oxidation or reduction easily due to the stable +2 oxidation state of zinc.
Substitution Reactions: this compound can react with ammonia to form complexes such as Zn(NH₃)₄Cl₂.
Hydrolysis: When dissolved in water, this compound forms an acidic solution due to hydrolysis: [ \text{ZnCl₂ + H₂O → Zn(OH)Cl + HCl} ]
Common Reagents and Conditions:
Ammonia: Forms complexes with this compound.
Hydrochloric Acid: Used in the synthesis of this compound from zinc metal or zinc oxide.
Major Products:
Zinc Hydroxychloride: Formed during hydrolysis.
Hydrogen Gas: Produced during the reaction with hydrochloric acid.
Scientific Research Applications
Zinc chloride is widely used in scientific research due to its diverse properties:
Biology: Used in the preservation of anatomical specimens and as a dehydrating agent.
Mechanism of Action
Zinc chloride exerts its effects through several mechanisms:
Catalytic Role: Acts as a cofactor in many enzymatic reactions.
Structural Role: Stabilizes the structure of proteins and cell membranes.
Regulatory Role: Involved in the regulation of gene expression and immune function.
Comparison with Similar Compounds
Zinc chloride can be compared with other zinc halides such as zinc fluoride, zinc bromide, and zinc iodide:
Zinc Fluoride (ZnF₂): Less soluble in water compared to this compound.
Zinc Bromide (ZnBr₂): Similar solubility and reactivity but used more in photographic processing.
Zinc Iodide (ZnI₂): More soluble in organic solvents and used in x-ray contrast media.
This compound stands out due to its high solubility in water and its versatility in various industrial and research applications.
Properties
Molecular Formula |
Cl2Zn |
|---|---|
Molecular Weight |
136.3 g/mol |
IUPAC Name |
zinc;dichloride |
InChI |
InChI=1S/2ClH.Zn/h2*1H;/q;;+2/p-2 |
InChI Key |
JIAARYAFYJHUJI-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














